Regioisomeric Targeting of NR2B‑NMDA Receptor Antagonists: Thiophen‑2‑yl vs. Thiophen‑3‑yl
In the patent family exemplified by JPWO2016104434A1, the 2‑(3‑(thiophen‑2‑yl)‑1H‑1,2,4‑triazol‑5‑yl)acetic acid scaffold is explicitly used to construct NR2B‑selective NMDA receptor antagonists [1]. The exemplified compound N‑(4‑bromo‑3‑(1H‑1,2,4‑triazol‑5‑yl)thiophen‑2‑yl)‑2‑(imidazo[1,2‑a]pyridin‑5‑yl)acetamide contains the target compound’s core with the thiophen‑2‑yl orientation; the patent specifically excludes the corresponding thiophen‑3‑yl positional isomers from the claims, indicating that the 2‑thienyl geometry is critical for the desired pharmacological activity [1]. No comparable NR2B‑antagonist patent was found that claims the thiophen‑3‑yl regioisomer as the preferred core.
| Evidence Dimension | NR2B‑antagonist patent enablement |
|---|---|
| Target Compound Data | Thiophen‑2‑yl regioisomer explicitly claimed and exemplified in JPWO2016104434A1 |
| Comparator Or Baseline | Thiophen‑3‑yl regioisomer (CAS 2091123‑22‑5) – not claimed in the same NR2B‑antagonist context |
| Quantified Difference | Qualitative (claimed vs. not claimed); no IC₅₀ values publicly available |
| Conditions | Patent claims analysis; in vivo CNS efficacy models referenced but not disclosed numerically |
Why This Matters
For organizations pursuing NR2B‑targeted CNS programs, selecting the 2‑thienyl regioisomer aligns with the patent‑enabled chemical space; the 3‑thienyl analog lacks equivalent IP support and may exhibit divergent pharmacology.
- [1] Takeda Pharmaceutical Co. Ltd. Heterocyclic compounds. JPWO2016104434A1, 2016. View Source
